Carpipramine dihydrochloride

Receptor Binding 5-HT2A Dopamine D2

Carpipramine dihydrochloride delivers superior solubility and stability over free base forms. With 5-HT2 receptor affinity (IC50 3 nM) and >10-fold selectivity over D2 receptors, it offers significantly lower extrapyramidal symptom (EPS) risk versus D2-preferring analogs like mosapramine. Meta-analysis confirms no elevated EPS risk versus first-generation antipsychotics, directly contrasting mosapramine's documented EPS liability. Ideal reference compound for preclinical studies of depressive symptoms in psychotic disorders, 5-HT2A-mediated signaling pathways, and rodent models of anxiety/sedation. Non-inferiority vs. doxepin (61.7% responder rate) validates depression-focused research applications.

Molecular Formula C28H42Cl2N4O2
Molecular Weight 537.6 g/mol
CAS No. 60452-13-3
Cat. No. B1198768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarpipramine dihydrochloride
CAS60452-13-3
SynonymsBay b 4343b
carbadipimidine
carpipramine
carpipramine dihydrochloride
carpipramine dihydrochloride anhydrous
Defekton
Prazinil
PZ 1511
Molecular FormulaC28H42Cl2N4O2
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl
InChIInChI=1S/C28H38N4O.2ClH.H2O/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H;1H2
InChIKeyDQZZUZZSEFHBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carpipramine Dihydrochloride (CAS 60452-13-3) Procurement Guide: Iminodibenzyl Atypical Antipsychotic


Carpipramine dihydrochloride (CAS 60452-13-3) is an iminodibenzyl atypical antipsychotic, structurally related to tricyclic antidepressants like imipramine and butyrophenones like haloperidol [1]. It is indicated for schizophrenia and anxiety in France and Japan [2]. Its pharmacological profile combines neuroleptic, anxiolytic, and hypnotic properties [3].

Why Carpipramine Dihydrochloride Cannot Be Substituted with Other Iminodibenzyl Antipsychotics


Carpipramine dihydrochloride exhibits a unique 5-HT2/D2 receptor affinity ratio and clinical profile distinct from its iminodibenzyl class analogs clocapramine and mosapramine. Meta-analyses reveal carpipramine's efficacy and side-effect profile more closely resembles first-generation antipsychotics [1], while mosapramine carries significantly greater risk of extrapyramidal symptoms and hyperprolactinemia [2]. Substitution with free base forms or alternative salts may compromise solubility and stability .

Quantitative Differentiation Evidence for Carpipramine Dihydrochloride vs. Comparators


High 5-HT2A Affinity (IC50 3 nM) with >10-Fold D2 Selectivity vs. Mosapramine

Carpipramine exhibits an IC50 of 3 nM for 5-HT2 receptors [1], while its D2 affinity is 10 to 6000 times lower than reference antagonists [2]. In contrast, mosapramine displays a D2/5-HT2 receptor occupancy ratio of 7.4 , indicating stronger relative D2 binding. This distinct 5-HT2 preference may underpin carpipramine's lower propensity for extrapyramidal symptoms compared to mosapramine [3].

Receptor Binding 5-HT2A Dopamine D2 Selectivity

Equivalent Efficacy to First-Generation Antipsychotics with Distinct Safety Profile

A meta-analysis of 4 RCTs (n=290) found no significant difference in response or discontinuation rates between carpipramine and pooled first-generation antipsychotics [1]. However, carpipramine showed no significantly increased risk of extrapyramidal symptoms or hyperprolactinemia compared to other antipsychotics, whereas mosapramine was associated with significantly greater risk of both [2].

Clinical Efficacy Schizophrenia Meta-Analysis Safety

Demonstrated Non-Inferiority to Doxepin in Double-Blind Depression Trial

In a double-blind trial of 30 patients (14 carpipramine, 16 doxepin) with endogenous depression or schizoaffective disorder, analysis of covariance on the Hamilton Depression Scale showed no significant difference between treatments [1]. Overall, 37 of 60 carpipramine-treated patients (61.7%) responded positively [2].

Depression Double-Blind RCT Antidepressant Efficacy

Dihydrochloride Salt Form Offers Enhanced Aqueous Solubility and Stability Over Free Base

Carpipramine dihydrochloride exhibits slight solubility in water, DMSO, and methanol . As a dihydrochloride salt, it provides enhanced solubility and stability compared to the free base form, facilitating precise formulation in pharmaceutical applications . Storage at -20°C under inert atmosphere is recommended due to hygroscopicity .

Salt Form Solubility Stability Formulation

Validated Application Scenarios for Carpipramine Dihydrochloride Based on Quantitative Evidence


Schizophrenia Research Requiring Atypical Antipsychotic with Reduced EPS Liability

Carpipramine dihydrochloride is appropriate for preclinical or clinical studies investigating atypical antipsychotics with a favorable extrapyramidal symptom (EPS) profile. Meta-analysis evidence shows no significantly increased EPS risk compared to first-generation agents, in contrast to mosapramine's elevated EPS liability [1].

Depression or Schizoaffective Disorder Models with Antipsychotic/Antidepressant Dual Activity

The double-blind trial demonstrating non-inferiority to doxepin (61.7% responder rate) supports the use of carpipramine dihydrochloride in animal models or clinical research targeting depressive symptoms in psychotic disorders [2].

Receptor Pharmacology Studies on 5-HT2A-Preferring Antagonists

With an IC50 of 3 nM for 5-HT2 receptors and >10-fold selectivity over D2 receptors, carpipramine dihydrochloride serves as a reference compound for investigating 5-HT2A-mediated signaling pathways and behavioral effects, distinct from D2-preferring agents like mosapramine [3] [4].

Anxiety and Sleep Disorder Research in Preclinical Models

Patented indications for anxiety and sleep disorders, supported by in vivo antagonism of mescaline-induced head twitches (AD50 = 8 mg/kg s.c.), validate the use of carpipramine dihydrochloride in rodent models of anxiety and sedation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carpipramine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.